molecular formula C9H18N2O2 B14363817 1,5-Bis(aziridin-1-yl)pentane-1,5-diol CAS No. 90728-98-6

1,5-Bis(aziridin-1-yl)pentane-1,5-diol

Cat. No.: B14363817
CAS No.: 90728-98-6
M. Wt: 186.25 g/mol
InChI Key: SGXKTAREXBWTEN-UHFFFAOYSA-N
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Description

1,5-Bis(aziridin-1-yl)pentane-1,5-diol is a chemical compound characterized by the presence of two aziridine rings attached to a pentane backbone with hydroxyl groups at both ends. Aziridines are three-membered nitrogen-containing rings known for their high reactivity, making this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(aziridin-1-yl)pentane-1,5-diol typically involves the reaction of a diol with aziridine under specific conditions. One common method includes the use of a pentane-1,5-diol as the starting material, which is then reacted with aziridine in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(aziridin-1-yl)pentane-1,5-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Bis(aziridin-1-yl)pentane-1,5-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(aziridin-1-yl)pentane-1,5-diol involves the reactivity of the aziridine rings. These rings can open under various conditions, leading to the formation of reactive intermediates that can interact with other molecules. The hydroxyl groups also play a role in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both aziridine rings and hydroxyl groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

90728-98-6

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1,5-bis(aziridin-1-yl)pentane-1,5-diol

InChI

InChI=1S/C9H18N2O2/c12-8(10-4-5-10)2-1-3-9(13)11-6-7-11/h8-9,12-13H,1-7H2

InChI Key

SGXKTAREXBWTEN-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(CCCC(N2CC2)O)O

Origin of Product

United States

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